molecular formula C8H8BrN3O B8724693 2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine CAS No. 915948-90-2

2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine

Cat. No. B8724693
M. Wt: 242.07 g/mol
InChI Key: IJGOGKNBAGFIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
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properties

CAS RN

915948-90-2

Product Name

2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

azetidin-1-yl-(5-bromopyrimidin-2-yl)methanone

InChI

InChI=1S/C8H8BrN3O/c9-6-4-10-7(11-5-6)8(13)12-2-1-3-12/h4-5H,1-3H2

InChI Key

IJGOGKNBAGFIME-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=NC=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.50 mL, 16.79 mmol), followed by DMF (2 drops), were added to a mixture of 5-bromopyrimidine-2-carboxylic acid (2.86 g, 14.0 mmol) in DCM (40 mL). The reaction was stirred at RT for 2 hours, the volatiles removed in vacuo and the residue dissolved in DCM (40 mL). Azetidine hydrochloride (1.44 g, 15.39 mmol), followed by triethylamine (4.29 mL, 30.78 mmol), were added and the mixture stirred at RT for 72 hours. The mixture was concentrated in vacuo and ethyl acetate (100 mL) added to the residue. The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL), brine (50 mL), dried (MgSO4), filtered and the solvent removed in vacuo to give a yellow solid. The solid was chromatographed on silica, eluting with a gradient of 50-100% ethyl acetate in isohexane, to give the desired compound as a yellow solid (0.86 g).
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Synthesis routes and methods III

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The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyrimidine-2-carboxylic acid (1.60 g, 7.877 mmol) and azetidine hydrochloride (1.11 g, 11.8 mmol) to give a yellow solid (331 mg, 17% yield). 1H NMR (400 MHz, CDCl3) δ 8.92 (s, 2 H) 4.64 (t, J=7.71 Hz, 2 H) 4.29 (t, J=7.83 Hz, 2 H) 2.29-2.41 (m, 2 H); LCMS for C8H8BrN3O m/z 241.00 and 243.00 (M+H)+.
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